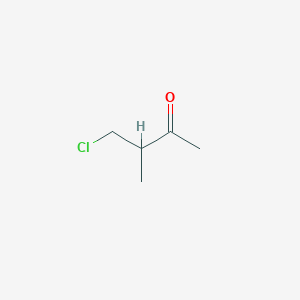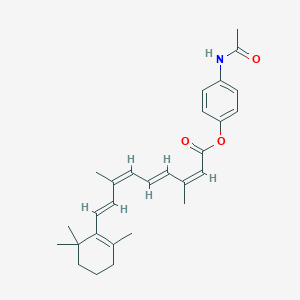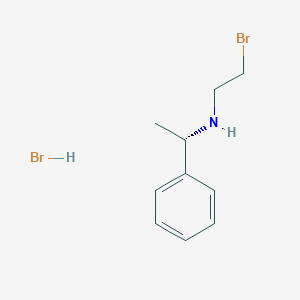
3,12-DIMETHOXY-3,12-DIMETHYL-2,13-DIOXA-7,8-DITHIA-3,12-DISILATETRADECANE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,12-DIMETHOXY-3,12-DIMETHYL-2,13-DIOXA-7,8-DITHIA-3,12-DISILATETRADECANE is a complex organosilicon compound characterized by the presence of silicon, oxygen, sulfur, and carbon atoms in its structure
Preparation Methods
The synthesis of 3,12-DIMETHOXY-3,12-DIMETHYL-2,13-DIOXA-7,8-DITHIA-3,12-DISILATETRADECANE involves multiple steps and specific reaction conditions. The synthetic route typically includes the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as dimethylsilane, methanol, and sulfur-containing reagents.
Reaction Conditions: The reaction conditions often involve controlled temperatures, specific catalysts, and solvents to facilitate the formation of the desired compound.
Industrial Production: Industrial production methods may involve large-scale reactors, continuous flow processes, and optimization of reaction parameters to achieve high yields and purity.
Chemical Reactions Analysis
3,12-DIMETHOXY-3,12-DIMETHYL-2,13-DIOXA-7,8-DITHIA-3,12-DISILATETRADECANE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions in the presence of oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, such as thiols or silanes.
Substitution: Substitution reactions involve the replacement of specific functional groups with other groups, often using reagents like halogens or organometallic compounds.
Common Reagents and Conditions: Common reagents used in these reactions include hydrogen peroxide (oxidation), lithium aluminum hydride (reduction), and halogenating agents (substitution). The reaction conditions vary depending on the desired transformation.
Scientific Research Applications
3,12-DIMETHOXY-3,12-DIMETHYL-2,13-DIOXA-7,8-DITHIA-3,12-DISILATETRADECANE has several scientific research applications:
Chemistry: In chemistry, it is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: In biological research, the compound’s unique structure allows it to interact with biomolecules, making it useful in studying enzyme mechanisms and protein interactions.
Medicine: The compound’s potential therapeutic properties are being explored for drug development, particularly in targeting specific molecular pathways.
Industry: In industrial applications, it is used in the production of advanced materials, coatings, and as a catalyst in certain chemical processes.
Mechanism of Action
The mechanism of action of 3,12-DIMETHOXY-3,12-DIMETHYL-2,13-DIOXA-7,8-DITHIA-3,12-DISILATETRADECANE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
3,12-DIMETHOXY-3,12-DIMETHYL-2,13-DIOXA-7,8-DITHIA-3,12-DISILATETRADECANE can be compared with similar compounds, such as:
3,3,12,12-Tetramethoxy-2,13-Dioxa-7,8-Dithia-3,12-Disilatetradecane: This compound has a similar structure but differs in the number of methoxy groups.
This compound: This compound is structurally identical but may have different stereochemistry or functional group orientation.
Other Organosilicon Compounds: Various other organosilicon compounds with different functional groups or chain lengths can be compared to highlight the unique properties of this compound.
Properties
CAS No. |
108857-77-8 |
|---|---|
Molecular Formula |
C12H30O4S2Si2 |
Molecular Weight |
358.7 g/mol |
IUPAC Name |
3-[3-[dimethoxy(methyl)silyl]propyldisulfanyl]propyl-dimethoxy-methylsilane |
InChI |
InChI=1S/C12H30O4S2Si2/c1-13-19(5,14-2)11-7-9-17-18-10-8-12-20(6,15-3)16-4/h7-12H2,1-6H3 |
InChI Key |
TVGWZVQQDBKCGL-UHFFFAOYSA-N |
SMILES |
CO[Si](C)(CCCSSCCC[Si](C)(OC)OC)OC |
Canonical SMILES |
CO[Si](C)(CCCSSCCC[Si](C)(OC)OC)OC |
Synonyms |
2,13-Dioxa-7,8-dithia-3,12-disilatetradecane, 3,12-dimethoxy-3,12-dimethyl- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(1R,3S,4R,7R,9S,12R,13R,17S,20S,21R,22S)-22-(hydroxymethyl)-3,4,8,8,12,19,19-heptamethyl-23-oxahexacyclo[18.2.1.03,16.04,13.07,12.017,22]tricos-15-ene-9,21-diol](/img/structure/B8312.png)








